(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique cycloheptane ring structure, which includes amino and difluoromethyl groups, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors One common approach is the cyclization of a suitable precursor under controlled conditions to form the cycloheptane ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the difluoromethyl group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino group or the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of difluoromethyl and amino groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may be exploited to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,5R)-5-Amino-4,4-difluorocyclohexane-1-carboxylic acid
- (1R,5R)-5-Amino-4,4-difluorocyclopentane-1-carboxylic acid
- (1R,5R)-5-Amino-4,4-difluorocyclooctane-1-carboxylic acid
Uniqueness
Compared to similar compounds, (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride has a larger ring size, which can influence its reactivity and interactions with biological targets. The presence of both amino and difluoromethyl groups also provides unique chemical properties that can be exploited in various applications.
Biological Activity
(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid; hydrochloride is a synthetic compound notable for its unique bicyclic structure and functional groups, including an amino group and a carboxylic acid. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a pharmacophore.
- Molecular Formula : C8H13F2NO2
- Molecular Weight : 193.19 g/mol
- IUPAC Name : (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid
- InChI Key : SGFYFJOWIMZNEZ-PHDIDXHHSA-N
Biological Activity Overview
The biological activity of (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid is primarily influenced by its structural features. The presence of fluorine atoms is significant as they can enhance the compound's stability and influence its interactions with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways, potentially acting as enzyme inhibitors or modulators. The difluorinated structure may enhance binding affinity to target proteins or receptors due to increased lipophilicity and altered electronic properties.
Case Studies
Several studies have explored the biological implications of fluorinated amino acids:
- Antimicrobial Activity : A study investigated the antimicrobial properties of fluorinated amino acids, revealing that the introduction of fluorine significantly improved the compounds' efficacy against certain bacterial strains. (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid may exhibit similar properties due to its structural characteristics.
- Neuroprotective Effects : Research on fluorinated cycloalkanes has shown potential neuroprotective effects in models of neurodegeneration. The unique bicyclic structure of (1R,5R)-5-amino-4,4-difluorocycloheptane could be explored for similar effects in neuroprotective drug development.
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar frameworks can act as inhibitors for specific enzymes involved in metabolic pathways. Further research is needed to confirm whether (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid exhibits this activity.
Comparative Analysis
The following table compares (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid with other related compounds:
Compound Name | Structure Type | Biological Activity | Notable Features |
---|---|---|---|
(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid | Bicyclic Amino Acid | Potential antimicrobial and neuroprotective effects | Contains difluoro groups |
rac-(1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid | Cyclopentane Amino Acid | Antimicrobial activity reported | Similar fluorination |
Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate | Ester derivative | Under investigation for metabolic modulation | Esterification may alter bioavailability |
Synthesis and Applications
The synthesis of (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid typically involves several steps starting from commercially available precursors. Key steps include:
- Formation of the cycloheptane ring.
- Introduction of the amino group via amination.
- Incorporation of difluoro groups using fluorination reagents.
This compound serves as a building block for more complex molecules in medicinal chemistry and may be utilized in drug design due to its unique structural properties.
Properties
IUPAC Name |
(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c9-8(10)4-3-5(7(12)13)1-2-6(8)11;/h5-6H,1-4,11H2,(H,12,13);1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIUBPJFUABJIR-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC1C(=O)O)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(CC[C@@H]1C(=O)O)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.